molecular formula C8H13NO4 B13118750 Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate

Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate

Cat. No.: B13118750
M. Wt: 187.19 g/mol
InChI Key: HOVLWLZAGGCWFQ-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate is a compound that belongs to the class of acrylates, which are esters derived from acrylic acid This compound features a pyrrolidine ring substituted with hydroxyl groups at the 3 and 4 positions, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate typically involves the reaction of pyrrolidine derivatives with acrylic acid or its esters. One common method is the esterification of 3,4-dihydroxypyrrolidine with methyl acrylate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to promote the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the pyrrolidine ring can be oxidized to form carbonyl compounds.

    Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated esters.

    Substitution: Formation of ethers or esters with various substituents.

Scientific Research Applications

Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of functional polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl groups and acrylate moiety can participate in hydrogen bonding and covalent interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Pyrrolidinone: A lactam derivative of pyrrolidine.

    Acrylates: Esters of acrylic acid with various substituents.

Uniqueness

Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate is unique due to the presence of both hydroxyl groups on the pyrrolidine ring and the acrylate moiety. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other pyrrolidine or acrylate derivatives.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

methyl (E)-3-(3,4-dihydroxypyrrolidin-1-yl)prop-2-enoate

InChI

InChI=1S/C8H13NO4/c1-13-8(12)2-3-9-4-6(10)7(11)5-9/h2-3,6-7,10-11H,4-5H2,1H3/b3-2+

InChI Key

HOVLWLZAGGCWFQ-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)/C=C/N1CC(C(C1)O)O

Canonical SMILES

COC(=O)C=CN1CC(C(C1)O)O

Origin of Product

United States

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